molecular formula C14H16N2O2S B500552 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide CAS No. 898087-01-9

2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B500552
CAS No.: 898087-01-9
M. Wt: 276.36g/mol
InChI Key: RRNXSXDVFIGONA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methyl groups at the 2- and 5-positions of the benzene ring. The sulfonamide nitrogen is further linked to a 4-methylpyridin-2-yl group, introducing a heteroaromatic pyridine moiety. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-5-12(3)13(8-10)19(17,18)16-14-9-11(2)6-7-15-14/h4-9H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNXSXDVFIGONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Structural Overview

The compound features a benzenesulfonamide structure characterized by a sulfonyl group attached to a benzene ring, with additional methyl and pyridine substitutions. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S and it exhibits significant chemical reactivity primarily through nucleophilic substitution reactions due to the sulfonamide group. This allows for further functionalization, enhancing its biological activity or altering pharmacokinetic properties.

Inhibition of Carbonic Anhydrase IX

One of the most notable applications of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme linked to tumor growth and metastasis. By binding selectively to the active site of CA IX, this compound prevents the conversion of carbon dioxide to bicarbonate, which is crucial for maintaining pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and enhanced efficacy of various cancer therapies.

Research Methodologies

To study the interaction between this compound and CA IX, several methodologies are employed:

  • Surface Plasmon Resonance (SPR) : This technique measures the binding affinity of the compound to CA IX in real-time.
  • Molecular Docking Simulations : These simulations predict how the compound interacts with the enzyme at a molecular level.
  • Enzyme Kinetics : This approach assesses the rate of enzymatic reactions in the presence of the inhibitor, providing insights into its potency and mechanism of action.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Key Observations :

  • Methyl vs.
  • Heterocyclic Moieties : Pyridine (target compound) and imidazopyridine () differ in electronic properties; the latter’s fused-ring system may enhance binding affinity in biological targets .
  • Functional Group Diversity : Bromine () and ethoxy () substituents introduce steric and electronic effects, impacting reactivity and interaction with biomolecules .

Computational and Analytical Insights

  • Electronic Effects : Substituents like methyl (electron-donating) and bromine (electron-withdrawing) alter the sulfonamide’s electron density, influencing binding to target proteins .

Biological Activity

2,5-Dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the sulfonamide group and the pyridine ring, contribute to its potential as an antibacterial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2O4S
  • Molecular Weight : 308.35 g/mol
  • IUPAC Name : 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

The biological activity of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide primarily arises from its ability to inhibit various enzymes. The sulfonamide moiety mimics natural substrates, allowing it to bind to the active sites of enzymes such as carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. By inhibiting CA IX, the compound disrupts the conversion of carbon dioxide to bicarbonate, thus affecting pH regulation in tumor microenvironments and potentially reducing tumor proliferation.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antibacterial Activity
    • Exhibits significant antibacterial properties by inhibiting bacterial enzymes.
    • Effective against various strains including E. faecalis, P. aeruginosa, and K. pneumoniae.
    • Minimum inhibitory concentrations (MIC) range from 40 to 50 µg/mL .
  • Anticancer Activity
    • Inhibits CA IX, leading to reduced tumor growth.
    • Enhances the efficacy of certain cancer therapies by modulating tumor microenvironments .
  • Other Biological Activities
    • Potential anti-inflammatory and antioxidant properties have been suggested but require further investigation.
    • The compound's structure allows for further functionalization, enhancing its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved Effect
AntibacterialBacterial enzymesInhibition of growth in multiple strains
AnticancerCarbonic anhydrase IXReduced tumor growth
Anti-inflammatoryVarious pathwaysPotential modulation of inflammatory responses

Case Study: Antibacterial Efficacy

A study evaluated a series of N-substituted N-(4-methylpyridin-2-yl)benzenesulfonamides for antibacterial activity. The results indicated that 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide exhibited moderate antibacterial effects with a notable inhibition zone against P. aeruginosa compared to standard antibiotics like ceftriaxone .

Case Study: Anticancer Potential

Research on the inhibition of CA IX by this compound demonstrated a significant reduction in cell viability in cancer cell lines. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics, underscoring its role in enhancing treatment efficacy against tumors .

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